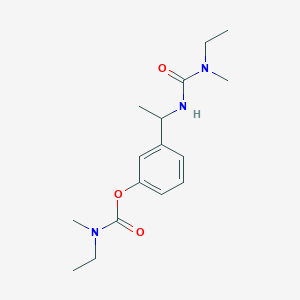

3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate

Description

3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate is a carbamate derivative with a complex structure combining ureido and carbamate functional groups. Carbamates are widely studied for their enzymatic inhibition (e.g., acetylcholinesterase in Alzheimer’s therapy) and toxicological profiles .

Properties

Molecular Formula |

C16H25N3O3 |

|---|---|

Molecular Weight |

307.39 g/mol |

IUPAC Name |

[3-[1-[[ethyl(methyl)carbamoyl]amino]ethyl]phenyl] N-ethyl-N-methylcarbamate |

InChI |

InChI=1S/C16H25N3O3/c1-6-18(4)15(20)17-12(3)13-9-8-10-14(11-13)22-16(21)19(5)7-2/h8-12H,6-7H2,1-5H3,(H,17,20) |

InChI Key |

RXJWPLCRMALCHX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)NC(C)C1=CC(=CC=C1)OC(=O)N(C)CC |

Origin of Product |

United States |

Preparation Methods

Formation of Phenolic Amine Intermediate

The key intermediate, often a 3-(1-aminoethyl)phenol or its derivatives, is prepared by reductive amination of 3-hydroxyacetophenone using dimethylamine or its hydrochloride salt with a hydride reducing agent such as sodium borohydride. This step is crucial for introducing the aminoethyl side chain onto the phenol ring.

- Reductive Amination Conditions:

- Reagents: 3-hydroxyacetophenone, dimethylamine hydrochloride, sodium borohydride.

- Solvent: Typically ethanol or a mixture of alcohol and water.

- Temperature: Controlled cooling (around 0–10 °C) to avoid side reactions.

- Outcome: Formation of racemic or enantiomerically enriched 3-(1-dimethylaminoethyl)phenol.

Conversion to Carbamate

The phenolic amine intermediate is converted to the carbamate derivative by reaction with ethylmethyl carbamoyl chloride in the presence of a base such as triethylamine.

- Carbamate Formation:

- Reagents: Ethylmethyl carbamoyl chloride, triethylamine.

- Solvent: Aprotic solvents like acetonitrile or dichloromethane.

- Temperature: Typically 0–25 °C.

- Mechanism: Nucleophilic attack of phenolate ion on carbamoyl chloride.

- Purification: Extraction, washing, drying over magnesium sulfate, and chromatographic purification.

Urea Formation via Carbamoyl Chloride Intermediate

The urea moiety is introduced by reacting the carbamate intermediate with a carbamoyl chloride derived from aniline derivatives.

- Procedure:

- Preparation of carbamoyl chloride from aniline derivatives using triphosgene at low temperature (-78 °C) in anhydrous dichloromethane.

- Reaction of carbamoyl chloride with amino nitrile hydrochlorides in the presence of triethylamine and catalytic DMAP.

- Heating at 65 °C until completion (monitored by TLC).

- Workup involves quenching with saturated sodium bicarbonate, organic extraction, acid wash, brine wash, drying, and chromatographic purification.

Methylation of Urea Nitrogen

Methylation of the urea nitrogen is achieved by treatment with sodium hydride in anhydrous DMF at 0 °C, followed by methyl iodide or other methylating agents to yield the methylated urea derivative.

- Conditions:

- Base: Sodium hydride (60% dispersion in oil).

- Solvent: Anhydrous dimethylformamide (DMF).

- Temperature: 0 °C to room temperature.

- Outcome: Selective N-methylation of urea nitrogen.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbamoyl chloride formation | Triphosgene, pyridine, DCM, -78 °C | ~90 | High purity carbamoyl chloride intermediate |

| Urea nitrile formation | Aminopropanonitrile hydrochloride, triethylamine, DMAP, 65 °C, 20 h | 70–85 | Reaction monitored by TLC, purified by chromatography |

| Methylation of urea | Sodium hydride, DMF, methyl iodide, 0 °C | 80–90 | Efficient N-methylation of urea nitrogen |

| Carbamate formation | Ethylmethyl carbamoyl chloride, triethylamine, acetonitrile, 0–25 °C | 75–88 | Clean reaction with good yield |

Stereochemical Considerations and Optical Purity

The synthesis can be performed with racemic mixtures or enantiomerically enriched intermediates. Optical purity is enhanced by:

- Use of chiral resolving agents such as (S)-(+)-camphor-10-sulfonic acid.

- Careful control of reaction conditions during reductive amination.

- Crystallization and chromatographic techniques for resolution.

Yields and optical purities vary depending on the method of resolution, with total yields ranging from 16% to 20% for highly pure enantiomers.

Industrial and Scale-Up Considerations

- Avoidance of irritant reagents such as D1-methionine is recommended due to safety and cost concerns.

- Use of Raney nickel catalyst in reductive amination offers scalable and efficient conversion.

- Selection of solvents such as acetonitrile and tetrahydrofuran provides optimal solubility and reaction rates.

- Reaction times and temperatures are optimized to balance yield and purity, with some steps requiring prolonged heating (up to 20 hours) for completion.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

Key Observations :

- Substituent Effects : The ureido group in the target compound may enhance hydrogen bonding and enzymatic interactions compared to acetyl or hydroxyethyl substituents in analogs .

- Cholinesterase Inhibition: Rivastigmine, a dimethylaminoethyl-substituted carbamate, is a potent acetylcholinesterase inhibitor used in Alzheimer’s therapy. The target compound’s ureido group may alter binding affinity or selectivity compared to rivastigmine’s dimethylamino group .

Data Tables

Table 1: Physicochemical Properties of Selected Carbamates

*Estimated based on analogs. †Predicted using fragment-based methods.

Table 2: Toxicity Profiles

Biological Activity

3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate is an organic compound characterized by its complex structure, which includes ureido and carbamate functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula : C16H25N3O3

- Molecular Weight : 307.39 g/mol

- CAS Number : 1346242-30-5

| Property | Value |

|---|---|

| Molecular Formula | C16H25N3O3 |

| Molecular Weight | 307.39 g/mol |

| IUPAC Name | 3-[1-[[ethyl(methyl)carbamoyl]amino]ethyl]phenyl] N-ethyl-N-methylcarbamate |

| InChI | InChI=1S/C16H25N3O3/c1-6-18(4)15(20)17-12(3)13-9-8-10-14(11-13)22-16(21)19(5)7-2/h8-12H,6-7H2,1-5H3,(H,17,20) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against a range of pathogens.

- Anticancer Activity : Investigations have indicated that it may possess anticancer properties, warranting further exploration in cancer therapeutics.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective capabilities, which could be beneficial in neurodegenerative conditions.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Study 2: Anticancer Screening

In vitro assays were conducted to assess the anticancer activity against human cancer cell lines. The compound showed promising results in reducing cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Study 3: Neuroprotective Mechanisms

Research exploring the neuroprotective effects revealed that the compound could mitigate oxidative stress in neuronal cells, enhancing cell survival rates under toxic conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound | Biological Activity |

|---|---|

| 3-(1-(Dimethylamino)ethyl)phenyl ethyl(methyl)carbamate | Moderate anticancer activity |

| 3-Ethyl-3-methyl-1-pentyne | Limited antimicrobial effects |

| 1-Phenyl-3-methylurea | Weak neuroprotective effects |

This comparison highlights the distinct biological activities attributed to the unique structural features of this compound.

Q & A

Q. What are the recommended synthetic routes and purification strategies for 3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the ureido and carbamate moieties. Key steps include:

-

Coupling Reactions : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of intermediates .

-

Temperature Control : Maintain low temperatures (0–5°C) during exothermic steps (e.g., carbamate formation) to prevent side reactions .

-

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to isolate high-purity products .

-

Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2 equivalents of ethyl(methyl)amine) and reaction time (12–24 hours for urea linkage formation) .

- Data Table : Example Reaction Conditions

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Ureido Formation | DCM | 0–5°C | Triethylamine | 65–75 |

| Carbamate Coupling | Dioxane | 60°C | DMAP | 70–80 |

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Use H and C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, focusing on carbamate (–NHCOO–) and ureido (–NHCONH–) proton signals (δ 6.5–8.5 ppm for aromatic protons; δ 3.0–4.5 ppm for ethyl/methyl groups) .

- FT-IR : Identify carbamate C=O stretches (~1700 cm⁻¹) and ureido N–H bends (~1550 cm⁻¹) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .

- Thermal Analysis : DSC/TGA to determine melting point (expected range: 150–180°C) and thermal stability .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and particulate-filter respirators (EN 143 standard) to avoid dermal/respiratory exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .

- Waste Disposal : Collect residues in sealed containers labeled for halogenated/organic waste; avoid drainage to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanisms underlying the compound’s synthesis?

- Methodological Answer :

- Kinetic Studies : Monitor intermediate formation via in-situ FT-IR or LC-MS to identify rate-determining steps (e.g., carbamate coupling) .

- Isotopic Labeling : Use N-labeled ethyl(methyl)amine to trace urea bond formation via N NMR .

- Computational Modeling : Employ DFT calculations (Gaussian 09, B3LYP/6-31G* basis set) to simulate transition states and activation energies for key steps .

Q. What strategies are effective for resolving contradictions in bioactivity data across studies?

- Methodological Answer :

- Dose-Response Curves : Validate bioactivity (e.g., enzyme inhibition) using standardized assays (e.g., IC₅₀ measurements with triplicate replicates) .

- Structural Analog Comparison : Compare activity with analogs (e.g., ethyl (3-hydroxyphenyl)carbamate) to identify substituent-specific effects .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to account for variability in experimental conditions .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., acetylcholinesterase) with optimized force fields (AMBER) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes in solvated environments .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Data Contradiction Analysis

Q. Why might reported yields vary significantly in synthetic protocols?

- Methodological Answer :

-

Solvent Polarity : Non-polar solvents (e.g., hexane) may reduce side reactions but lower solubility of intermediates, affecting yields .

-

Catalyst Efficiency : DMAP vs. DCC-mediated couplings can alter reaction rates and byproduct formation .

-

Purity of Starting Materials : Impurities in ethyl(methyl)amine (>95% purity required) directly impact urea bond formation .

- Data Table : Yield Variability Factors

| Factor | High-Yield Conditions | Low-Yield Conditions |

|---|---|---|

| Solvent Polarity | DCM (moderate) | Hexane (non-polar) |

| Catalyst | DMAP | None |

| Amine Purity | >95% | <90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.